Cas no 869318-90-1 (4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one)

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one structure
869318-90-1 structure
Product Name:4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
N.o CAS:869318-90-1
MF:C13H15F3O
MW:244.252814531326
CID:1082401
Update Time:2025-05-23

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
    • 4-methyl-1-[4-(trifluoromethyl)phenyl]-1-Pentanone
    • 4-Methyl-1-[4-(trifluoromethyl)phenyl]-1-pentanone (ACI)
    • Inchi: 1S/C13H15F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9H,3,8H2,1-2H3
    • Chave InChI: ROHCWUUJCPYTBZ-UHFFFAOYSA-N
    • SMILES: O=C(CCC(C)C)C1C=CC(C(F)(F)F)=CC=1

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019124355-5g
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95%
5g
$1057.00 2023-08-31
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1491-10g
4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95%
10g
$1300 2023-09-07
Chemenu
CM244101-1g
4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
869318-90-1 95%
1g
$912 2023-03-05
A2B Chem LLC
AH97729-250mg
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95%
250mg
$166.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401443-250mg
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95+%
250mg
¥7044.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401443-1g
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95+%
1g
¥16463.00 2024-04-27
1PlusChem
1P00H45D-250mg
4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
869318-90-1 95%
250mg
$192.00 2024-04-21

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Copper(I)-catalyzed site-selective C(sp3)-H bond chlorination of ketones, (E)-enones and alkylbenzenes by dichloramine-T
Jin, Jianwen; et al, Nature Communications, 2021, 12(1),

Método de produção 2

Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referência
Regioselective introduction of vinyl trifluoromethylthioether to remote unactivated C(sp3)-H bonds via radical translocation cascade
Wu, Shuo; et al, Science China: Chemistry, 2019, 62(11), 1507-1511

Método de produção 3

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  overnight, 0 °C; 0 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Radical heteroarylation of unactivated remote C(sp3)-H bonds via intramolecular heteroaryl migration
Cao, Zhu; et al, Organic Chemistry Frontiers, 2021, 8(22), 6395-6399

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Relay C-H Functionalization Enables De Novo Synthesis of Pyridines and Pyridones
Liu, Qing-Peng; et al, ACS Catalysis, 2023, 13(9), 5795-5807

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Water
2.1 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Referência
Copper(I)-catalyzed site-selective C(sp3)-H bond chlorination of ketones, (E)-enones and alkylbenzenes by dichloramine-T
Jin, Jianwen; et al, Nature Communications, 2021, 12(1),

Método de produção 6

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Relay C-H Functionalization Enables De Novo Synthesis of Pyridines and Pyridones
Liu, Qing-Peng; et al, ACS Catalysis, 2023, 13(9), 5795-5807

Método de produção 7

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Iminyl radical-triggered relay annulation for the construction of bridged aza-tetracycles bearing four contiguous stereogenic centers
Jiang, Kun; et al, Chemical Science, 2022, 13(24), 7283-7288

Método de produção 8

Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Radical heteroarylation of unactivated remote C(sp3)-H bonds via intramolecular heteroaryl migration
Cao, Zhu; et al, Organic Chemistry Frontiers, 2021, 8(22), 6395-6399

Método de produção 9

Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referência
Remote C(sp3)-H vinylation via radical-mediated consecutive fission of C-H and C-C bonds
Niu, Tao; et al, Organic Chemistry Frontiers, 2020, 7(19), 2981-2985

Método de produção 10

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  1 - 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  rt
Referência
Regioselective Sulfonylvinylation of the Unactivated C(sp3)-H Bond via a C-Centered Radical-Mediated Hydrogen Atom Transfer (HAT) Process
Yang, Shan; et al, Organic Letters, 2019, 21(12), 4837-4841

Método de produção 11

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 - 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referência
Remote C(sp3)-H vinylation via radical-mediated consecutive fission of C-H and C-C bonds
Niu, Tao; et al, Organic Chemistry Frontiers, 2020, 7(19), 2981-2985

Método de produção 12

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 rt; 48 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Referência
Iminyl radical-triggered relay annulation for the construction of bridged aza-tetracycles bearing four contiguous stereogenic centers
Jiang, Kun; et al, Chemical Science, 2022, 13(24), 7283-7288

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Raw materials

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Preparation Products

Fornecedores recomendados
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel